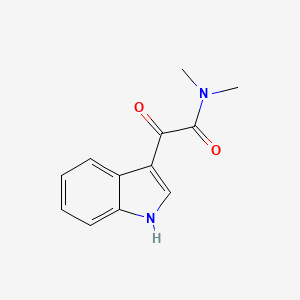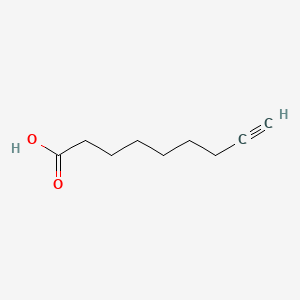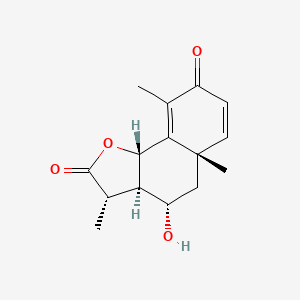
Artemisin
Vue d'ensemble
Description
Artemisinin and its semisynthetic derivatives are a group of drugs used in the treatment of malaria due to Plasmodium falciparum . It was discovered in 1972 by Tu Youyou, who shared the 2015 Nobel Prize in Physiology or Medicine for her discovery . Artemisinin is extracted from the plant Artemisia annua (sweet wormwood) a herb employed in Chinese traditional medicine . Artemisinin and its derivatives are all sesquiterpene lactones containing an unusual peroxide bridge .
Synthesis Analysis
Artemisinin is a sesquiterpene lactone compound extracted from sweet wormwood A. annua, which contains the specific endoperoxide bridge, and it is synthesized by isoprenoid metabolic pathway .
Molecular Structure Analysis
The crystal and molecular structure of the antimalarial compound Artemisinin has been determined by direct methods . The chemical structural formulas and atomic schematic diagrams of molecule 1, 2, and 3 are shown in Figure 1a c, − respectively .
Chemical Reactions Analysis
Artemisinin decomposition by iron initially produces oxy radicals with subsequent electronic rearrangements into carbon-centered radicals . A recent study analysing the reactions of artemisinin with different redox forms of heme, ferrous iron, and deoxygenated and oxygenated hemoglobin under similar in vitro conditions found that heme reacted with artemisinin much more efficiently than the other iron-containing molecules .
Physical And Chemical Properties Analysis
Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .
Applications De Recherche Scientifique
Anticancer Activity : Artemisinin derivatives, notably artesunate, have been explored for their anticancer potential. Clinical cases and trials suggest their potential in improving patient life expectancy and quality, although their pronounced activity is not yet fully established (Konovalov, Khamilonov, Shevchuk, & Logvinenko, 2018).
Wide Range of Pharmacological Actions : Beyond its primary use as an antimalarial drug, artemisinin and its derivatives exhibit anti-tumor, anti-fungal, anti-arrhythmic, and anti-parasitic activities. The emergence of drug resistance, however, poses new challenges (Guo Chun, 2012).
Ethical Perspectives on Traditional Chinese Medicine (TCM) : The discovery of artemisinin, inspired by TCM, highlights the ethical and cultural value of TCM, promoting its global recognition and acceptance. Safety and accessibility are key aspects of its ethical evaluation (Zheng, Li, Peng, & Wang, 2018).
Anti-Cancer Compounds in Chinese Herbal Medicine : Artemisinin is one of several natural products derived from Chinese herbal medicine known for their anti-cancer properties. The compounds have shown efficacy in various in vitro and in vivo models, with potential applications in combined therapy and immunomodulation (Luo, Vong, Chen, Gao, Lyu, Qiu, Zhao, Liu, Cheng, Zou, Yao, Gao, Wei, Ung, Wang, & Zhong, 2019).
Pharmacological and Toxicological Profiles : Artemisia spp., including artemisinin, are traditionally used for treating diseases and have shown potential as antimalarial, antioxidant, anticancer, antinociceptive, anti-inflammatory, and antiviral agents. The safety and efficacy of Artemisia plants require further research for comprehensive understanding (Sharifi‐Rad, Herrera-Bravo, Semwal, Painuli, Badoni, Ezzat, Farid, Merghany, Aborehab, Salem, Sen, Acharya, Lapava, Martorell, Tynybekov, Calina, & Cho, 2022).
Inhibiting Inducible Nitric Oxide Synthase and NF‐kB Activation : Artemisinin has demonstrated the ability to inhibit NF‐kB activation, suggesting its therapeutic potential for neurological complications of malaria (Aldieri, Atragene, Bergandi, Riganti, Costamagna, Bosìa, & Ghigo, 2003).
Malaria Elimination Strategies : Artemisinin's role in malaria elimination strategies is significant, particularly in the context of artemisinin drug resistance in the Greater Mekong Subregion. The development of interactive applications aids in the dissemination and understanding of complex models for malaria elimination (Celhay, Silal, Maude, Mercado, Shretta, & White, 2019).
Pharmacological Effects in Respiratory Diseases : Artemisinins have shown effectiveness in lung cancer models and inflammatory-driven respiratory disorders. Their potential for repurposing in the treatment of respiratory diseases, including COVID-19, is being explored (Cheong, Tan, Wong, & Tran, 2020).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMMHZLDLBAKX-DBIGVJDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877833 | |
| Record name | Artemisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Artemisin | |
CAS RN |
481-05-0 | |
| Record name | (-)-Artemisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artemisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artemisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARTEMISIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1R67R7XWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




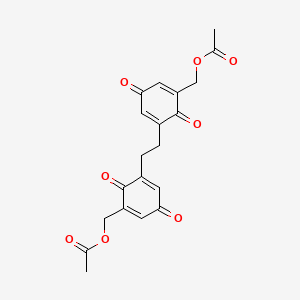
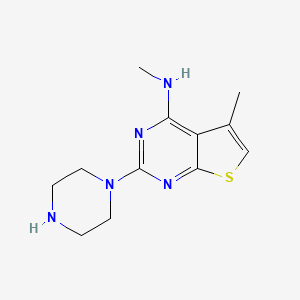

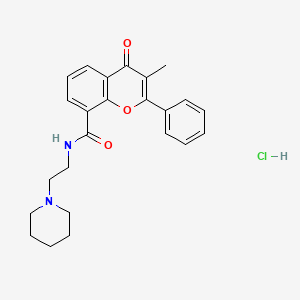
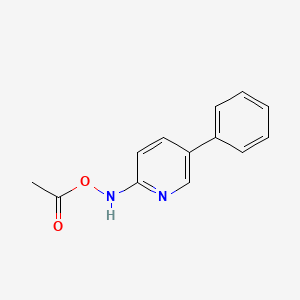

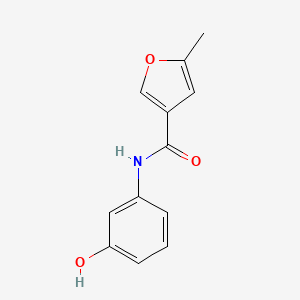
![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
